Cas no 982-99-0 (Diazene, (4-methylphenyl)(triphenylmethyl)-)

982-99-0 structure
Product name:Diazene, (4-methylphenyl)(triphenylmethyl)-
Diazene, (4-methylphenyl)(triphenylmethyl)- Chemical and Physical Properties
Names and Identifiers
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- Diazene, (4-methylphenyl)(triphenylmethyl)-
- (4-methylphenyl)-trityldiazene
- (E)-1-(4-Methylphenyl)-2-(triphenylmethyl)diazene
- DTXSID40569989
- 4-methylphenylazotriphenylmethane
- SCHEMBL11293876
- 982-99-0
-
- Inchi: InChI=1S/C26H22N2/c1-21-17-19-25(20-18-21)27-28-26(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24/h2-20H,1H3
- InChI Key: DIKSUAXFQBITOE-UHFFFAOYSA-N
- SMILES: CC1=CC=C(C=C1)N=NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Computed Properties
- Exact Mass: 362.178298710Da
- Monoisotopic Mass: 362.178298710Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 28
- Rotatable Bond Count: 5
- Complexity: 427
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 24.7Ų
- XLogP3: 7.2
Diazene, (4-methylphenyl)(triphenylmethyl)- Related Literature
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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